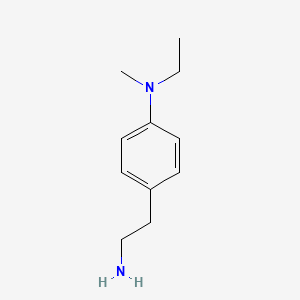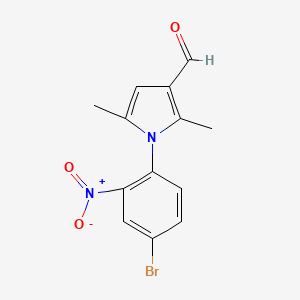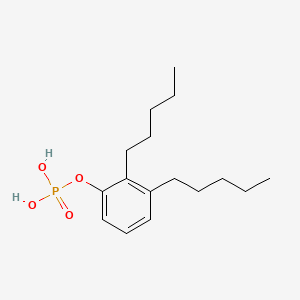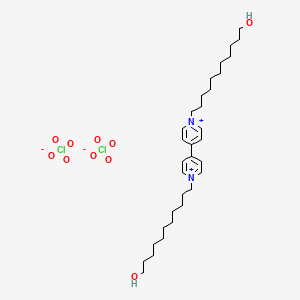
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group
Méthodes De Préparation
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer, antiviral, and antibacterial properties.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.
Mécanisme D'action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets and pathways. In medicinal applications, it is known to inhibit key enzymes and proteins involved in cell proliferation and survival, such as tyrosine kinases and proteases. The compound’s ability to form hydrogen bonds and interact with biological macromolecules enhances its efficacy in therapeutic applications .
Comparaison Avec Des Composés Similaires
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their biological activities and applications.
Morpholine Derivatives: Compounds with a morpholine ring exhibit different pharmacological properties depending on their substituents.
Phenyl-Substituted Heterocycles: These compounds have a phenyl group attached to various heterocyclic rings, influencing their chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2 |
Clé InChI |
KMOCWRDCLWMNIS-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane](/img/structure/B15094285.png)


![acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15094314.png)
![4-[(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B15094320.png)
![N-methyl-1-azabicyclo[3.2.1]octan-6-amine](/img/structure/B15094330.png)




